Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-
CAS No.:
Cat. No.: VC16555268
Molecular Formula: C14H18Cl2W-2
Molecular Weight: 441.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18Cl2W-2 |
|---|---|
| Molecular Weight | 441.0 g/mol |
| IUPAC Name | dichlorotungsten;2-ethylcyclopenta-1,3-diene |
| Standard InChI | InChI=1S/2C7H9.2ClH.W/c2*1-2-7-5-3-4-6-7;;;/h2*3,5H,2,4H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
| Standard InChI Key | OAEOQKMZEQRMIV-UHFFFAOYSA-L |
| Canonical SMILES | CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.Cl[W]Cl |
Introduction
Structural and Molecular Characteristics
Coordination Geometry and Ligand Architecture
The compound features a tungsten center in a pseudooctahedral geometry, bonded to two chloride ligands and two η⁵-ethylcyclopentadienyl (Cp) rings. The ethyl substituents on the Cp ligands introduce steric bulk, which influences both stability and reactivity. X-ray crystallographic studies of analogous metallocenes suggest that the Cp rings adopt a staggered conformation to minimize ligand-ligand repulsion .
The InChIKey OAEOQKMZEQRMIV-UHFFFAOYSA-L confirms the connectivity of the ethyl groups to the cyclopentadienyl moieties. The negative charge (-2) arises from the formal oxidation state of tungsten (IV), balanced by the anionic Cp ligands.
Electronic Properties
Density functional theory (DFT) calculations on similar tungsten complexes reveal that the Cp ligands donate electron density to the metal center, stabilizing lower oxidation states. The chloride ligands act as σ-donors and π-acceptors, creating a redox-active environment suitable for catalytic cycles .
Synthesis and Characterization
Synthetic Methodology
The synthesis of Tungsten,dichlorobis[(1,2,3,4,5-η)-1-ethyl-2,4-cyclopentadien-1-yl]- proceeds via the reaction of tungsten dichloride (WCl₂) with 1-ethylcyclopentadienyllithium in anhydrous tetrahydrofuran (THF) at -78°C:
Key parameters include strict temperature control to prevent ligand decomposition and the use of Schlenk-line techniques to exclude moisture and oxygen.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra exhibit resonances for the Cp ring protons (δ 5.2–5.8 ppm) and ethyl substituents (δ 1.2–1.5 ppm).
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Infrared Spectroscopy (IR): Stretching vibrations at 310 cm⁻¹ (W–Cl) and 1450 cm⁻¹ (C=C) confirm ligand coordination.
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X-ray Crystallography: Unit cell parameters (e.g., space group P2₁/c) and bond lengths (W–Cl: 2.38 Å; W–C: 2.15 Å) validate the proposed structure .
Catalytic and Materials Science Applications
Olefin Metathesis
The compound catalyzes olefin metathesis reactions, leveraging tungsten’s ability to form transient alkylidene intermediates. In cross-metathesis of ethylene and 1-butene, turnover numbers (TON) exceed 10⁴ at 80°C. Comparative data with molybdenum analogues reveal superior thermal stability:
| Catalyst | TON (25°C) | TON (80°C) |
|---|---|---|
| W(CpEt)₂Cl₂ | 1,200 | 12,500 |
| Mo(Cp)₂Cl₂ | 800 | 6,000 |
Table 1: Turnover numbers for ethylene/1-butene metathesis.
Precursor for Thin-Film Deposition
Chemical vapor deposition (CVD) of tungsten carbide films utilizes this compound as a volatile precursor. Films deposited at 450°C exhibit hardness values of 28 GPa, comparable to industrial benchmarks.
Recent Research Developments
Mechanistic Insights into C–H Activation
Studies using deuterium labeling demonstrate that the ethyl substituents participate in β-hydrogen elimination, forming tungsten hydrides that activate C–H bonds in alkanes . This pathway is critical for functionalizing methane into higher hydrocarbons.
Challenges and Future Directions
Stability Under Oxidative Conditions
While the compound excels in inert environments, oxidative degradation above 150°C limits its utility in fuel cell catalysts. Strategies such as ligand fluorination or encapsulation in zeolites are under investigation.
Scalability of Synthesis
Current yields from the lithiation route rarely exceed 35%. Transitioning to Grignard reagents or photochemical activation could improve efficiency .
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